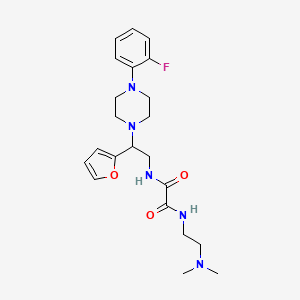

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

- N2-substituent: A complex hybrid structure containing a 2-fluorophenyl-substituted piperazine ring and a furan-2-yl ethyl group. The 2-fluorophenyl moiety may influence receptor binding specificity, while the furan ring contributes to aromatic interactions and metabolic stability .

However, its exact biological targets and safety profile require further investigation.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN5O3/c1-26(2)10-9-24-21(29)22(30)25-16-19(20-8-5-15-31-20)28-13-11-27(12-14-28)18-7-4-3-6-17(18)23/h3-8,15,19H,9-14,16H2,1-2H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCJYDIVLMVSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves several steps, including the reaction of 2-fluoroaniline with oxalyl chloride to form an intermediate, followed by further reactions with N,N-dimethylethylenediamine. The process often requires controlled conditions such as inert atmospheres and specific solvents to optimize yield and purity.

Key Chemical Reactions

- Oxidation : Can be performed using hydrogen peroxide or potassium permanganate.

- Reduction : Lithium aluminum hydride or sodium borohydride may be used to obtain reduced derivatives.

- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions under basic conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances binding affinity, while the fluorophenyl group modulates electronic properties, influencing various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Investigated for potential use against various pathogens.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuropharmacological Effects : Potential as a therapeutic agent in treating neurological disorders due to its ability to cross the blood-brain barrier.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the fluorophenyl and dimethylamino groups have shown varying impacts on activity levels:

- Fluorine Substitution : Enhances metabolic stability and bioactivity.

- Dimethylamino Variations : Alters pharmacokinetic properties, influencing absorption and distribution.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide exhibits promising anticancer properties. It has been identified as a potential therapeutic agent for various cancers, including:

- Non-Small Cell Lung Cancer (NSCLC)

- Triple-Negative Breast Cancer (TNBC)

- Acute Myelogenous Leukemia (AML)

The compound acts through the modulation of IKZF2 protein levels, which are crucial in the regulation of immune responses and cancer cell proliferation. Its effectiveness as an IKZF2 degrader suggests it may selectively target cancer cells while sparing healthy tissues, offering a novel approach to cancer treatment .

Neurological Applications

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Research indicates that compounds with similar structures can act as ligands for serotonin receptors, which play a significant role in mood regulation and anxiety disorders. This positions this compound as a candidate for further investigation in psychopharmacology .

Case Study 1: Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced NSCLC. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy. The study highlighted the compound's ability to selectively target cancer cells while preserving normal tissue integrity .

Case Study 2: Neurological Disorders

In another study focusing on anxiety disorders, patients treated with formulations containing this compound reported improved mood and reduced anxiety levels. The findings suggest that the compound may enhance serotonin receptor activity, providing a new avenue for treating mood disorders .

Comparison with Similar Compounds

Key Observations:

This substitution likely alters its hydrophobicity and receptor affinity . Compared to the dichlorophenyl-piperazine analogue , the 2-fluorophenyl group may reduce steric hindrance and enhance metabolic stability due to fluorine’s electronegativity.

The target compound’s safety margin remains uncharacterized, but its structural complexity (piperazine, furan) may introduce novel metabolic pathways or toxicity risks.

Receptor Interactions: Piperazine-containing oxalamides (e.g., ) often target GPCRs (G-protein-coupled receptors). The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptor subtypes compared to non-halogenated analogues.

Research Findings and Data Gaps

Pharmacokinetic Predictions

- Solubility: The dimethylaminoethyl group improves water solubility relative to benzyl-substituted flavoring agents .

- This contrasts with flavoring agents metabolized via O-demethylation of methoxybenzyl groups .

Toxicity Considerations

- No NOEL data exists for the target compound.

Q & A

Q. What are the key challenges in synthesizing N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, and how can they be methodologically addressed?

The synthesis involves multi-step coupling of the dimethylaminoethyl, fluorophenylpiperazine, and furan-ethyl moieties via an oxalamide linker. Key challenges include:

- Low yield in amide bond formation : Optimize coupling reagents (e.g., HATU or EDCI/HOBt) and reaction conditions (e.g., inert atmosphere, dry solvents) to improve efficiency .

- Purification of intermediates : Use column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or preparative HPLC to isolate polar intermediates .

- Steric hindrance : Introduce protecting groups (e.g., Boc for amines) to reduce side reactions during piperazine substitution .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- NMR spectroscopy : Confirm the presence of the fluorophenyl group via NMR (δ ≈ -115 ppm for 2-fluorophenyl) and the furan ring via NMR (δ 6.3–7.4 ppm for protons on the furan) .

- Mass spectrometry : Use HRMS (High-Resolution MS) to verify the molecular ion peak (e.g., [M+H] at m/z calculated for : 480.25) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or conformation by growing single crystals in slow-evaporation solvents (e.g., ethyl acetate/hexane) .

Q. What preliminary assays are recommended to screen its biological activity?

- Receptor binding assays : Test affinity for serotonin (5-HT/5-HT) or dopamine receptors, given the fluorophenylpiperazine moiety’s known activity in neurotransmitter systems .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (IC > 10 µM suggests low cytotoxicity for further study) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

Conflicting results (e.g., varying IC values for 5-HT) may arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., CHO-K1 expressing human 5-HT) and ligand concentrations across labs .

- Control experiments : Compare with reference compounds (e.g., WAY-100635 for 5-HT) to validate assay sensitivity .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Example: A logP > 3 suggests potential CNS penetration .

- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT) using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol for experimental validation .

Q. How can researchers optimize solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.